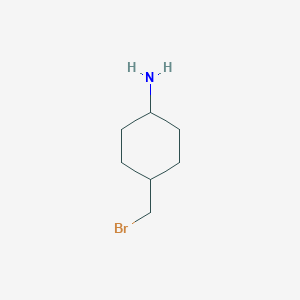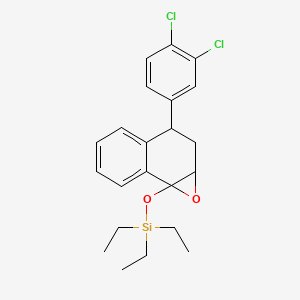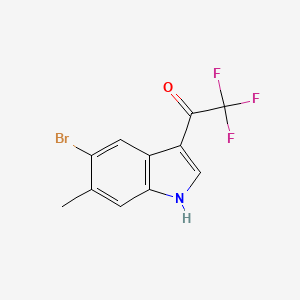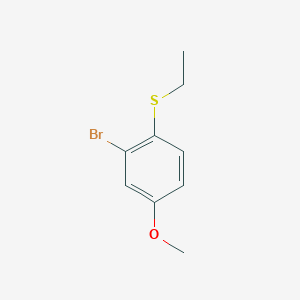![molecular formula C22H17NO2 B12287456 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime](/img/structure/B12287456.png)
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties. This specific compound is a derivative of benzo[a]pyrene, a well-known PAH, and has been modified to include an oxime and an acetyl group.
Preparation Methods
The synthesis of 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime typically involves multiple steps, starting from benzo[a]pyrene. The initial step often includes the reduction of benzo[a]pyrene to form 9,10-dihydrobenzo[a]pyrene. This is followed by the introduction of a ketone group at the 7th position to form 9,10-dihydro-1-benzo[a]pyrene-7(8H)-one. The final steps involve the formation of the oxime and subsequent acetylation to yield the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or further reduce the aromatic rings.
Substitution: The oxime and acetyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex PAH derivatives.
Biology: Studies often investigate its interactions with biological molecules to understand its potential effects and mechanisms.
Medicine: Research explores its potential as a therapeutic agent or its role in understanding disease mechanisms.
Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime and acetyl groups can modulate its binding affinity and specificity, leading to various biological effects. The pathways involved may include oxidative stress, DNA damage, and signal transduction, depending on the specific context of its use.
Comparison with Similar Compounds
Similar compounds to 9,10-Dihydro-1-benzo[a]pyrene-7(8H)-one O-Acetyl Oxime include other PAH derivatives like benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide and 7,8-dihydro-7,8-dihydroxybenzo[a]pyrene-9,10-oxide These compounds share structural similarities but differ in their functional groups and specific chemical properties
Properties
Molecular Formula |
C22H17NO2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
[(E)-9,10-dihydro-8H-benzo[a]pyren-7-ylideneamino] acetate |
InChI |
InChI=1S/C22H17NO2/c1-13(24)25-23-20-7-3-6-17-18-11-10-15-5-2-4-14-8-9-16(12-19(17)20)22(18)21(14)15/h2,4-5,8-12H,3,6-7H2,1H3/b23-20+ |
InChI Key |
ZLZQKHOGIVFHOA-BSYVCWPDSA-N |
Isomeric SMILES |
CC(=O)O/N=C/1\CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Canonical SMILES |
CC(=O)ON=C1CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-4-[2,4-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12287382.png)
![Ethyl 4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxybutanoate](/img/structure/B12287383.png)









![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)
![Benzyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-beta-d-arabinopyranoside](/img/structure/B12287478.png)
